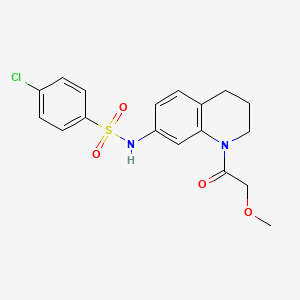
4-Cyanobenzamidine Hydrochloride
Übersicht
Beschreibung
4-Cyanobenzamidine Hydrochloride is a chemical compound with the CAS Number: 117837-77-1 . It has a molecular weight of 181.62 and its IUPAC name is 4-cyanobenzenecarboximidamide hydrochloride .
Synthesis Analysis
The synthesis of 4-Cyanobenzamidine Hydrochloride involves a reaction with trimethylaluminum and ammonium chloride in hexane and toluene at temperatures ranging from 0 to 80℃ . After the addition of methyl 4-cyanobenzoate, the mixture is stirred at 80°C bath temperature overnight . The mixture is then cooled down to 0°C, and methanol is added with consequent stirring for 1 hour at room temperature .Molecular Structure Analysis
The InChI code for 4-Cyanobenzamidine Hydrochloride is 1S/C8H7N3.ClH/c9-5-6-1-3-7 (4-2-6)8 (10)11;/h1-4H, (H3,10,11);1H . This indicates the presence of a cyanobenzene ring attached to a carboximidamide group, along with a chloride ion.Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Vasodilator Quantification
4-Aminobenzamidine dihydrochloride, a degradation product of diminazene aceturate, shows potential in treating glaucoma. A study developed and validated an HPLC method for its quantification in pharmaceutical ophthalmic forms. The method, compliant with various pharmacopeial standards, proved robust, selective, and precise, with a focus on ocular application (Cesar et al., 2020).
Molar Refraction and Polarizability in Drug Analysis
A study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, an antiemetic drug, examined its density and refractive index changes. The research offered insights into the drug's molecular properties, indicating stronger polarizability effects with increased concentration, contributing to a deeper understanding of its chemical characteristics (Sawale et al., 2016).
Corrosion Inhibition in Carbon Steel
Research on methoxy-substituted phenylthienyl benzamidines, including derivatives similar to 4-cyanobenzamidine hydrochloride, explored their role as corrosion inhibitors for carbon steel in hydrochloric acid. The study highlighted the effectiveness of these compounds in preventing corrosion, with theoretical and experimental approaches validating their utility in industrial applications (Fouda et al., 2020).
Electropolymerization for Electrochemical Transducers
In a study on electropolymerization of aniline derivatives, which include compounds structurally similar to 4-cyanobenzamidine hydrochloride, polymers were synthesized for use as electrochemical transducers in potential immunosensor applications. This research is significant for developing sensors and other electronic devices (Santos et al., 2019).
Phospholipase A2 Inhibition
A study focused on the synthesis of 4-alkoxybenzamidines, chemically related to 4-cyanobenzamidine hydrochloride, to evaluate their effectiveness as phospholipase A2 inhibitors. This research contributes to understanding the molecular interactions and potential therapeutic applications of these compounds (Aitdafoun et al., 1996).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Cyanobenzamidine Hydrochloride primarily targets several enzymes, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the biological processes they are involved in .
Biochemical Pathways
For instance, it may affect pathways related to inflammation, coagulation, and cellular signaling .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption .
Result of Action
Given its targets, it is likely that the compound has effects on inflammation, coagulation, and cellular signaling .
Action Environment
The action, efficacy, and stability of 4-Cyanobenzamidine Hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Eigenschaften
IUPAC Name |
4-cyanobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVRHGPKSBUMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzamidine Hydrochloride | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2376898.png)
![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)



![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)

![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)